molecular formula C17H15ClFNOS B3002014 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2034553-63-2

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Cat. No.: B3002014
CAS No.: 2034553-63-2
M. Wt: 335.82
InChI Key: SKHKCPFKLDDBPU-UHFFFAOYSA-N
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Description

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone features a thienopyridine core fused with a dihydropyridine ring, substituted at position 2 with chlorine and linked to a 4-fluorophenyl cyclopropane moiety via a methanone bridge. This structural framework is reminiscent of thienopyridine derivatives like prasugrel metabolites, which are known for antiplatelet activity through P2Y12 receptor modulation . The chlorine substituent and cyclopropane group likely influence electronic properties, steric bulk, and metabolic stability, making it a candidate for therapeutic exploration.

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNOS/c18-15-9-11-10-20(8-5-14(11)22-15)16(21)17(6-7-17)12-1-3-13(19)4-2-12/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHKCPFKLDDBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone has emerged as a subject of interest within medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound is characterized by a thieno[3,2-c]pyridine core with a chloro substituent and a cyclopropyl moiety linked through a methanone functional group. The molecular formula is C15H14ClN2OC_{15}H_{14}ClN_{2}O with a molecular weight of approximately 284.74 g/mol. The presence of the thieno-pyridine framework is significant as it is associated with various biological activities, including anti-inflammatory and anti-cancer properties.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC15H14ClN2OC_{15}H_{14}ClN_{2}O
Molecular Weight284.74 g/mol
Core StructureThieno[3,2-c]pyridine
SubstituentsChlorine atom, cyclopropyl group

Research indicates that compounds with similar structures often exhibit diverse biological activities. The thieno[3,2-c]pyridine core is known for its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Specifically, studies have suggested that this compound may act as an inhibitor of certain kinases and enzymes involved in cell signaling pathways.

Therapeutic Applications

  • Anti-Cancer Activity : Preliminary studies have indicated that this compound may possess anti-cancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines.
  • Anti-Inflammatory Effects : Compounds with thieno[3,2-c]pyridine structures have shown promise in reducing inflammation through modulation of cytokine production.
  • Neuroprotective Properties : Some derivatives of thieno[3,2-c]pyridine have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 2: Summary of Biological Activities

Activity TypeEvidence/Findings
Anti-CancerInhibition of cancer cell proliferation in vitro studies
Anti-InflammatoryModulation of cytokine levels
NeuroprotectivePotential protective effects against neurodegeneration

Study 1: Anti-Cancer Efficacy

A study conducted on the anti-cancer efficacy of similar thieno[3,2-c]pyridine derivatives demonstrated significant inhibition of cell growth in various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.

Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory responses, compounds related to (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone were shown to reduce levels of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Hydroxy vs. Chloro Substituents

  • The hydroxy group may increase polarity, impacting membrane permeability compared to the chloro analog .

Acyl Group Modifications

  • 1-[4-(3-Methylphenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]prop-2-en-1-one (): The acryloyl group introduces α,β-unsaturation, which may enhance electrophilic reactivity and influence interactions with biological targets. In contrast, the methanone bridge in the target compound offers greater conformational rigidity .

Aromatic and Cyclic Substituents

Fluorophenyl vs. Chlorophenyl Groups

  • (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone (): The 4-chlorophenyl group increases lipophilicity compared to the 4-fluorophenyl cyclopropane in the target compound.

Triazolo Ring Incorporation

  • The trifluoromethyl group enhances metabolic resistance but may increase steric hindrance .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Biological Relevance/Notes Reference
(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone Thienopyridine + cyclopropane 2-Cl, 4-fluorophenyl cyclopropane Potential antiplatelet/antagonist activity Target
1-Cyclopropyl-2-(2-fluorophenyl)-2-(2-hydroxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone Thienopyridine 2-OH, 2-fluorophenyl Increased polarity, reduced stability
[2-Chloro-3-(trifluoromethyl)phenyl][(4R)-...triazolo[4,5-c]pyridin-5-yl]methanone Triazolo-thienopyridine CF3, pyrimidinyl P2X7 receptor modulation
1-[4-(3-Methylphenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]prop-2-en-1-one Thienopyridine Acryloyl, 3-methylphenyl Enhanced electrophilic reactivity
(3-Amino-...cycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone Cyclooctathienopyridine 3-NH2, 4-Cl Rigid structure, hydrogen-bond donor capability

Key Research Findings and Implications

  • Electronic Effects: Chlorine’s electronegativity in the target compound may enhance binding to electron-deficient receptor pockets compared to hydroxy or amino groups .
  • Metabolic Stability : Fluorine and cyclopropane moieties likely reduce oxidative metabolism, as seen in prasugrel analogs .

Limitations and Conflicting Evidence

  • highlights prasugrel metabolites with acetyloxy groups, which undergo rapid hydrolysis—a contrast to the stable chloro substituent in the target compound .
  • ’s triazolo derivative shows potent receptor activity but lacks data on cyclopropane-containing analogs, complicating direct comparisons .

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